REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][C:17]([OH:19])=[O:18].[C:20]([NH:27][CH2:28][CH2:29]O)([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:23]([O:22][C:20]([NH:27][CH2:28][CH2:29][O:18][C:17](=[O:19])[CH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:8])=[O:21])([CH3:26])([CH3:25])[CH3:24].[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:10]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:16][C:17]1=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
After completion, reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtained crude compound which
|
Type
|
WASH
|
Details
|
was washed with hexane (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOC(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |